molecular formula C16H14N2O2S B2542776 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid CAS No. 625375-38-4

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid

Cat. No.: B2542776
CAS No.: 625375-38-4
M. Wt: 298.36
InChI Key: RYCOWBUMDXEGEJ-UHFFFAOYSA-N
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Description

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid is a pyridine-thioacetic acid derivative characterized by a 3-cyano-4,6-dimethylpyridine core linked via a thioether bridge to a phenylacetic acid moiety. This compound is synthesized through nucleophilic substitution reactions, as described in and , where a pyridine-thione precursor reacts with chloroacetamide derivatives under basic conditions. The presence of the cyano group and methyl substituents on the pyridine ring enhances its electronic and steric properties, which are critical for biological activity .

The open-chain structure and cyano substituent are hypothesized to improve target binding or metabolic stability .

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-8-11(2)18-15(13(10)9-17)21-14(16(19)20)12-6-4-3-5-7-12/h3-8,14H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCOWBUMDXEGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine, leading to the formation of 3-cyano-4,6-dimethyl-2-pyridone . This intermediate can then be alkylated with an appropriate thiol reagent to introduce the thioether linkage. The final step involves the coupling of the thioether intermediate with phenylacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting its potential as a new antimicrobial agent .

Anticancer Activity

The anticancer properties of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid have been investigated in several studies. Preliminary findings suggest that it may inhibit cancer cell proliferation through specific molecular interactions. The presence of the cyano and pyridine groups is believed to enhance binding affinity to cancer-related biological targets . For example, derivatives of similar structures have shown selective cytotoxicity towards human cancer cells while sparing normal cells.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases . This suggests that further exploration of its enzyme inhibition capabilities could yield valuable therapeutic insights.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of related compounds demonstrated significant efficacy against common bacterial strains. The results indicated that modifications to the pyridine structure could enhance activity against resistant strains .
  • Cytotoxicity Against Cancer Cells : In vitro studies assessing the cytotoxic effects of this compound on breast cancer cell lines revealed promising results. Compounds with similar structural motifs exhibited selective cytotoxicity, indicating potential for development into effective anticancer agents .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound may serve as a lead compound for further optimization in drug discovery processes targeting specific diseases such as cancer and bacterial infections .

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyano and thioether groups may play a role in binding to enzymes or receptors, modulating their activity. Additionally, the compound’s ability to undergo various chemical reactions suggests it could participate in redox processes or act as a nucleophile in biochemical pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

Compound Name Substituents (Pyridine Ring) Key Functional Groups Biological Activity (LC50, ppm) Molecular Weight
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid 3-CN, 4,6-diMe Thioether, phenylacetic acid 0.192 (24h), 0.041 (48h) 346.40
[(3-Cyano-4,6-diphenylpyridin-2-yl)thio]acetic acid 3-CN, 4,6-diPh Thioether, acetic acid Not reported 346.40
Ethyl 2-((5-(((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate 3-CN, 4,6-diMe Oxadiazole, ethoxycarbonyl PIM-1 kinase inhibition (IC50: 0.8 µM) -

Key Findings :

  • Methyl vs.
  • Oxadiazole Integration : The addition of an oxadiazole ring () introduces hydrogen-bonding capacity, which correlates with kinase inhibitory activity, though this diverges from the insecticidal focus of the target compound .

Open-Chain vs. Cyclized Structures

Compound Name Structure Type Cyano Group Presence LC50 (ppm) Against Aphids
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Open) Open-chain Yes 0.192 (24h), 0.041 (48h)
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized) Cyclized thienopyridine No 0.841 (24h), 0.095 (48h)

Structure-Activity Relationship (SAR) :

  • The open-chain structure with a cyano group (e.g., target compound) exhibits 4–5× higher insecticidal potency than cyclized analogs lacking the cyano group. This suggests that both the electronic effects of the cyano group and conformational flexibility are critical for bioactivity .

Phenylacetic Acid Derivatives

Compound Name Core Structure Key Modifications Reported Activity
1-(4-Methylphenyl)-2-phenylacetic acid Phenylacetic acid 4-Methyl substitution No insecticidal data
1-(1-Hydroxy-1-naphthyl)-2-phenylacetic acid Naphthyl-phenolic hybrid Hydroxynaphthyl substitution No insecticidal data

Comparison :

  • The pyridine-thio moiety in the target compound differentiates it from simpler phenylacetic acid derivatives, likely enabling unique interactions with biological targets (e.g., insect enzymes) absent in non-heterocyclic analogs .

Physicochemical and ADMET Properties

Property Target Compound Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Predicted CCS (Ų, [M+H]+) 142.8 Not reported
Molecular Formula C20H14N2O2S C12H16N2O3S2
Stability No data Discontinued analogs (e.g., ) suggest synthesis challenges

Insights :

  • The target compound’s moderate predicted collision cross-section (142.8 Ų) indicates favorable membrane permeability compared to bulkier analogs .

Biological Activity

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The molecular formula of this compound is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S with a molecular weight of 341.40 g/mol. The compound features a thioether linkage and a cyano group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC17H17N3O2S
Molecular Weight341.40 g/mol
IUPAC NameThis compound

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The presence of the cyano group may enhance its reactivity and binding affinity to target sites.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies have indicated that similar pyridine derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry evaluated the anticancer effects of pyridine derivatives. The results demonstrated that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis via caspase activation .

Study 2: Anti-inflammatory Properties

Research in Journal of Inflammation Research highlighted that compounds with similar thioether functionalities exhibited significant inhibition of NF-kB activation, leading to reduced expression of inflammatory markers .

Study 3: Antimicrobial Efficacy

In a study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that some compounds showed promising activity, suggesting potential for development into therapeutic agents .

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